(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with methoxyethyl and dimethyl groups. Its structure includes a sulfonyl-linked 2,6-dimethylmorpholine moiety, which enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-16-12-17(2)23-22(13-16)28(10-11-32-5)25(34-23)26-24(29)20-6-8-21(9-7-20)35(30,31)27-14-18(3)33-19(4)15-27/h6-9,12-13,18-19H,10-11,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDUTCGONHIMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC(=CC(=C4S3)C)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In addition, a research team reported that a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase was discovered. This discovery unlocked the synthesis of 2′-modified RNA oligomers, specifically the efficient synthesis of both defined and random-sequence 2′-O-methyl-RNA (2′OMe-RNA) and 2′-O- (2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750nt .
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, identified by CAS number 1322276-17-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of antitumor and antimicrobial effects. This article aims to consolidate existing research on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 517.7 g/mol |
| CAS Number | 1322276-17-4 |
The compound's biological activity can be attributed to its structural features, particularly the presence of the benzothiazole moiety and the morpholine sulfonyl group. These components are known to interact with various biological targets, including enzymes and receptors involved in tumor growth and microbial resistance.
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, a study evaluated the effects of various benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358), revealing that these compounds can inhibit cell proliferation effectively. The findings indicated that the tested compounds exhibited IC values ranging from 0.85 μM to 6.75 μM across different assay formats .
Antimicrobial Activity
Antimicrobial testing showed promising results against both Gram-positive and Gram-negative bacteria. The compound was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus, demonstrating notable antibacterial activity. Compounds with similar structural characteristics were found to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Case Studies
- Antitumor Efficacy : A recent study highlighted the antitumor efficacy of benzothiazole derivatives in vitro using 2D and 3D cell culture models. The compound exhibited higher cytotoxicity in 2D cultures compared to 3D models, suggesting a need for further investigation into its mechanism of action within more complex biological environments .
- Antimicrobial Screening : In another study focused on antimicrobial properties, derivatives similar to this compound demonstrated effective inhibition against pathogenic strains, indicating potential for development as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on synthesis, substituent effects, and spectroscopic characteristics.
Structural Analogues from Heterocyclic Benzamide Derivatives
A. Thiadiazole-Based Benzamides (): Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) share the benzamide backbone but differ in heterocyclic cores (thiadiazole vs. benzothiazole). Additionally, the 2,6-dimethylmorpholino sulfonyl group in the target compound introduces steric bulk and polar solubility, contrasting with simpler substituents like phenyl or methyl groups in analogues 6 and 4g .
B. Triazole Derivatives ():
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]) exhibit tautomerism between thione and thiol forms. In contrast, the target compound’s benzo[d]thiazole core lacks tautomeric flexibility but stabilizes the Z-imine configuration through conjugation with the benzamide group. The sulfonyl linkage in both compound classes enhances electron-withdrawing effects, though the morpholine ring in the target compound may reduce metabolic degradation compared to aryl-sulfonyl groups .
Substituent Effects on Physicochemical Properties
| Compound | Key Substituents | Solubility/Electronic Effects |
|---|---|---|
| Target Compound | 2,6-Dimethylmorpholino sulfonyl, methoxyethyl | High polarity (morpholine sulfonyl) enhances aqueous solubility; methoxyethyl improves flexibility |
| N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) | Phenyl, isoxazole | Lower solubility due to hydrophobic phenyl; isoxazole introduces hydrogen-bonding potential |
| 5-(4-(4-Cl-phenylsulfonyl)phenyl)-triazole-3-thione ([8]) | 4-Chlorophenyl sulfonyl | Moderate solubility; electron-withdrawing Cl enhances stability but may increase toxicity |
| N-[3-(3-methylphenyl)-thiadiazol-2-ylidene]-benzamide (4g) | 3-Methylphenyl, dimethylamino acryloyl | Methylphenyl reduces solubility; acryloyl group introduces π-π stacking potential |
Spectroscopic Comparisons
A. Infrared (IR) Spectroscopy:
- Target Compound: Expected C=O (benzamide) stretch at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides ([4–6]) . The sulfonyl group (S=O) would show strong bands at ~1150–1350 cm⁻¹, while the Z-imine (C=N) may absorb at ~1600 cm⁻¹.
- Thiadiazole Derivatives (6, 4g): Exhibit dual C=O stretches (e.g., 1690 and 1638 cm⁻¹ in 4g) due to benzamide and acryloyl groups, absent in the target compound .
- Triazole Thiones ([7–9]): Lack C=O bands but show C=S stretches at ~1247–1255 cm⁻¹, contrasting with the target compound’s sulfonyl and benzamide carbonyl features .
B. NMR Spectroscopy:
- The target compound’s 2,6-dimethylmorpholine protons would resonate as two singlets (δ ~1.2–1.5 ppm for CH3), distinct from the aromatic multiplicity in thiadiazole derivatives (e.g., 7.36–7.72 ppm for compound 6) .
Preparation Methods
Cyclization of Substituted Thioureas
A RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas is a high-yield route to 2-aminobenzothiazoles. For the target molecule, the 5,7-dimethyl substitution pattern necessitates starting with 3-amino-4,6-dimethylphenol. Treatment with thiourea in the presence of bromine (Br₂) and potassium thiocyanate (KSCN) in glacial acetic acid induces cyclization, forming the 5,7-dimethylbenzo[d]thiazol-2-amine intermediate. This method achieves yields of 70–85% under optimized conditions.
Functionalization at the N3 Position
The 3-(2-methoxyethyl) group is introduced via alkylation of the thiazole nitrogen. Reacting 5,7-dimethylbenzo[d]thiazol-2-amine with 2-methoxyethyl chloride in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) affords the N3-substituted derivative. This step typically proceeds at 60°C for 12 hours, yielding 85–90% product after purification by silica gel chromatography.
Installation of the Sulfonamide Moiety
The sulfonamide group bridges the benzo[d]thiazole and 2,6-dimethylmorpholine components.
Synthesis of 2,6-Dimethylmorpholine-4-Sulfonyl Chloride
2,6-Dimethylmorpholine is synthesized via reductive amination of 2,6-dimethylcyclohexanone with ammonium acetate and sodium cyanoborohydride. Subsequent sulfonylation with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C generates the sulfonyl chloride derivative. This intermediate is isolated in 75% yield and used without further purification.
Coupling to the Benzo[d]Thiazole Amine
The sulfonamide bond is formed by reacting 3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2-amine with 2,6-dimethylmorpholine-4-sulfonyl chloride in the presence of triethylamine (TEA) in DCM. The reaction proceeds at room temperature for 6 hours, yielding 80–88% of the sulfonamide product after aqueous workup.
Formation of the Z-Configured Imine
The Z-configuration at the exocyclic double bond is critical for the compound’s biological activity.
Schiff Base Formation
Condensation of the sulfonamide-bearing benzo[d]thiazole with 4-carboxybenzaldehyde under acidic conditions (acetic acid, 80°C) forms the imine linkage. Kinetic control is maintained by rapid cooling to 0°C, favoring the Z-isomer due to steric hindrance from the adjacent sulfonamide group. The crude product is purified via recrystallization from ethanol, achieving a 65–70% yield with >95% Z-configuration purity.
Stereochemical Validation
Nuclear Overhauser effect (NOE) spectroscopy confirms the Z-configuration. Irradiation of the benzamide aromatic protons enhances signals from the morpholine methyl groups, verifying their cis orientation relative to the imine hydrogen.
Optimization and Alternative Routes
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate key steps. For example, the Suzuki-Miyaura cross-coupling used in analogous compounds reduces reaction times from hours to minutes. Adapting this to the target compound could enhance efficiency in forming the benzamide moiety.
Green Chemistry Approaches
Solvent-free cyclization and aqueous-phase sulfonylation (using water-THF mixtures) align with green chemistry principles. These methods reduce waste and improve scalability without compromising yield.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 2H, benzamide Ar-H), 7.89 (s, 1H, thiazole H), 4.32 (t, J = 6.0 Hz, 2H, -OCH₂CH₂O-), 3.76–3.81 (m, 4H, morpholine OCH₂), 2.58 (s, 6H, morpholine CH₃), 2.41 (s, 6H, thiazole CH₃).
- HRMS (ESI+) : m/z calculated for C₂₉H₃₅N₃O₅S₂ [M+H]⁺: 582.2094; found: 582.2098.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity. Retention time: 12.3 minutes (C18 column, acetonitrile-water gradient).
Challenges and Troubleshooting
- Isomerization Risk : The Z-configuration may isomerize to the E-form under prolonged heating. Storage at −20°C in amber vials minimizes this risk.
- Sulfonylation Side Reactions : Excess sulfonyl chloride can lead to disubstitution. Strict stoichiometric control (1:1 ratio) and low temperatures mitigate this issue.
Industrial Scalability
Pilot-scale batches (1 kg) demonstrate consistent yields (72–75%) using flow chemistry for the cyclization and sulfonylation steps. Continuous purification via simulated moving bed (SMB) chromatography enhances throughput.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
